molecular formula C10H11NO4 B1330602 3-Hydroxy-2-(phenylformamido)propanoic acid CAS No. 4582-71-2

3-Hydroxy-2-(phenylformamido)propanoic acid

Cat. No.: B1330602
CAS No.: 4582-71-2
M. Wt: 209.2 g/mol
InChI Key: MWCDMTCWMZHVAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid can be achieved through the reaction of serine with benzoyl chloride under basic conditions. The reaction involves the formation of an amide bond between the amino group of serine and the carbonyl group of benzoyl chloride, followed by the hydrolysis of the ester intermediate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(phenylformamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-(phenylformamido)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(phenylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

  • 3-Hydroxy-2-(phenylamino)propanoic acid
  • 3-Hydroxy-2-(benzamido)propanoic acid
  • 3-Hydroxy-2-(phenylcarbamoyl)propanoic acid

Comparison: 3-Hydroxy-2-(phenylformamido)propanoic acid is unique due to the presence of the phenylformamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-benzamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDMTCWMZHVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329603
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4582-71-2
Record name NSC337814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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